

(R)-FL118: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

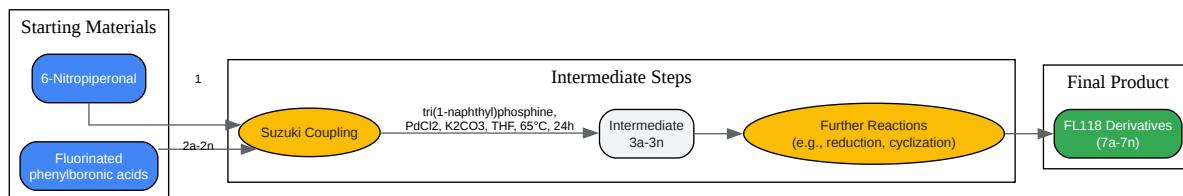
Compound Name: (R)-FL118

Cat. No.: B1222250

[Get Quote](#)

(R)-FL118, also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a promising anti-cancer agent that has demonstrated significant efficacy against a broad spectrum of human cancers.^{[1][2]} This technical guide provides an in-depth overview of the discovery and synthesis of **(R)-FL118**, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery of (R)-FL118


(R)-FL118 was identified through a high-throughput screening (HTS) of small molecule libraries.^{[1][3]} The screening utilized a survivin gene promoter-driven luciferase reporter system, designed to identify compounds that could inhibit the expression of survivin, an anti-apoptotic protein frequently overexpressed in cancer cells.^{[1][3][4]} This discovery was pioneered by a team of scientists led by Dr. Fengzhi Li at the Roswell Park Comprehensive Cancer Center.^[5]

Structurally, FL118 is a synthetic derivative of camptothecin, a natural cytotoxic alkaloid.^[1] However, it possesses a distinctive 10,11-methylenedioxy group, which is credited for its unique mechanism of action.^[1] Unlike other camptothecin analogs such as topotecan and irinotecan, FL118's antitumor activity is not solely dependent on the inhibition of topoisomerase I (TOP1).^[1]

Synthesis Pathway of (R)-FL118

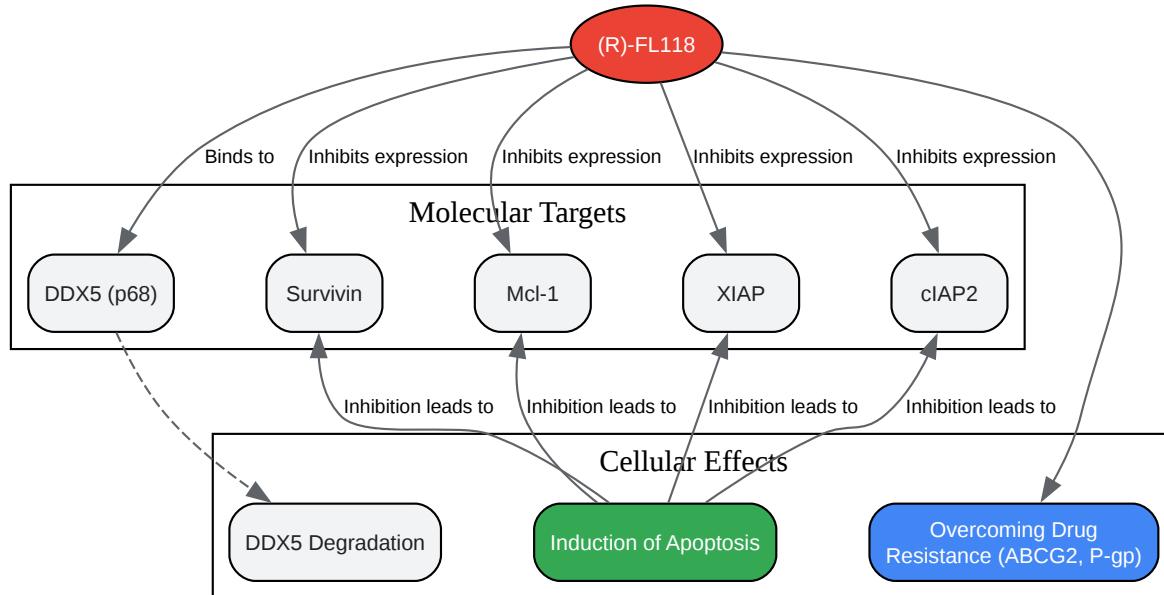
The synthesis of **(R)-FL118** and its derivatives has been described in several publications. A common synthetic route starts from 6-nitropiperonal. The general scheme involves a multi-step process to construct the pentacyclic core of the camptothecin analog.

A representative synthesis of FL118 derivatives is outlined below, which can be adapted for the synthesis of the parent **(R)-FL118** compound.[2][6]

[Click to download full resolution via product page](#)

A generalized synthesis scheme for FL118 derivatives.

Quantitative Data


The anti-cancer activity of **(R)-FL118** and its derivatives has been evaluated across various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the potent cytotoxic effects of these compounds.

Compound	Cell Line	Cancer Type	IC50 (nM)
(R)-FL118	HCT-116	Colorectal Cancer	< 6.4[7]
MCF-7	Breast Cancer	< 6.4[7]	
HepG-2	Liver Cancer	< 6.4[7]	
FL77-18	HCT-116	Colorectal Cancer	< 6.4[7]
MCF-7	Breast Cancer	< 6.4[7]	
HepG-2	Liver Cancer	< 6.4[7]	
FL77-24	HCT-116	Colorectal Cancer	< 6.4[7]
MCF-7	Breast Cancer	< 6.4[7]	
HepG-2	Liver Cancer	< 6.4[7]	

Mechanism of Action

(R)-FL118 exhibits a multi-faceted mechanism of action that contributes to its potent anti-tumor activity. It is known to selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[8][9][10] More recent studies have revealed that FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[5][11]

A significant advantage of FL118 is its ability to overcome drug resistance mechanisms that plague many conventional chemotherapeutics.[12] It is not a substrate for the efflux pump proteins ABCG2 and P-gp, which are major contributors to resistance against irinotecan and topotecan.[2][9]

[Click to download full resolution via product page](#)

The multi-targeted mechanism of action of **(R)-FL118**.

Experimental Protocols

General Synthesis of FL118 Derivatives

The synthesis of fluoroaryl-substituted FL118 derivatives at position 7 provides a template for the general synthetic approach.[\[2\]](#)

Step 1: Suzuki Coupling

- To a solution of 6-nitropiperonal (1 equivalent) in THF, add the respective fluorinated phenylboronic acid (1.2 equivalents), tri(1-naphthyl)phosphine (0.1 equivalents), PdCl₂ (0.05 equivalents), and K₂CO₃ (2 equivalents).
- Heat the reaction mixture at 65°C for 24 hours.
- After completion, cool the reaction to room temperature and concentrate under reduced pressure.

- Purify the residue by column chromatography to obtain the intermediate compounds (3a-3n).

Subsequent Steps: The intermediate is then carried through a series of reactions, including reduction of the nitro group, condensation with a suitable tricycle, and cyclization to form the final pentacyclic FL118 derivative. The specific reagents and conditions for these subsequent steps can be found in the cited literature.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of **(R)-FL118** and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[2\]](#)

- Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Conclusion

(R)-FL118 is a promising novel anti-cancer agent with a unique multi-targeted mechanism of action and the ability to overcome common drug resistance pathways. The synthetic route to FL118 and its derivatives is well-established, allowing for further structure-activity relationship studies and the development of even more potent analogs. The data presented in this guide underscores the potential of **(R)-FL118** as a next-generation therapeutic for a variety of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- To cite this document: BenchChem. [(R)-FL118: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222250#r-fl118-discovery-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com